2-(3-Hydroxyoxetan-3-yl)acetaldehyde
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Overview
Description
2-(3-Hydroxyoxetan-3-yl)acetaldehyde is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and process optimization would apply, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyoxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products
Oxidation: 2-(3-Hydroxyoxetan-3-yl)acetic acid
Reduction: 2-(3-Hydroxyoxetan-3-yl)ethanol
Substitution: Various substituted oxetane derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing oxetane rings.
Biology: Its unique structure may be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde would depend on its specific application. In general, the reactivity of the aldehyde group and the strain in the oxetane ring make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the context of its use, whether in chemical reactions, biological systems, or material science.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyoxetan-3-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(3-Hydroxyoxetan-3-yl)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
3-Hydroxyoxetane: Lacks the acetaldehyde group, simpler structure.
Uniqueness
2-(3-Hydroxyoxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H8O3/c6-2-1-5(7)3-8-4-5/h2,7H,1,3-4H2 |
InChI Key |
JIHTZSVYBQRMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC=O)O |
Origin of Product |
United States |
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